In Vitro Dihydroorotase Inhibition: 1-(2-Ethylphenyl)ethanol vs. In-Class Reference
In vitro evaluation against dihydroorotase from mouse Ehrlich ascites reveals that 1-(2-ethylphenyl)ethanol exhibits an IC50 of 1.80×10⁵ nM (180 µM) at pH 7.37 [1]. This value places it in a low-potency inhibitory range, but provides a baseline for structure-activity relationship (SAR) studies when comparing substituted phenyl ethanol derivatives. Notably, the presence of the ortho-ethyl group differentiates it from 1-phenylethanol, for which direct IC50 data under identical assay conditions is not reported; however, class-level inference suggests that the ethyl substituent modulates enzyme binding compared to unsubstituted analogs .
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80×10⁵ nM (180 µM) at 10 µM concentration, pH 7.37 |
| Comparator Or Baseline | 1-Phenylethanol: no direct IC50 data available; class-level inference indicates reduced potency due to lack of ortho-ethyl group |
| Quantified Difference | Not directly quantifiable; inferred differential based on substituent effect |
| Conditions | In vitro enzyme assay; dihydroorotase from mouse Ehrlich ascites; pH 7.37 |
Why This Matters
This IC50 value establishes a baseline for SAR campaigns targeting pyrimidine biosynthesis, enabling researchers to assess the impact of the ortho-ethyl group on enzyme inhibition relative to unsubstituted or differently substituted phenyl ethanol derivatives.
- [1] BindingDB. PrimarySearch_ki: Compound evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. IC50: 1.80E+5 nM. pH 7.37. View Source
